Cas no 2763929-07-1 (3-Acetamido-4-(4-nitrophenyl)butanoic acid)

3-Acetamido-4-(4-nitrophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-37343112
- 3-acetamido-4-(4-nitrophenyl)butanoic acid
- 2763929-07-1
- 3-Acetamido-4-(4-nitrophenyl)butanoic acid
-
- インチ: 1S/C12H14N2O5/c1-8(15)13-10(7-12(16)17)6-9-2-4-11(5-3-9)14(18)19/h2-5,10H,6-7H2,1H3,(H,13,15)(H,16,17)
- InChIKey: DYHOVQMKIWUSIZ-UHFFFAOYSA-N
- ほほえんだ: OC(CC(CC1C=CC(=CC=1)[N+](=O)[O-])NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 266.09027155g/mol
- どういたいしつりょう: 266.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 112Ų
3-Acetamido-4-(4-nitrophenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343112-5.0g |
3-acetamido-4-(4-nitrophenyl)butanoic acid |
2763929-07-1 | 95.0% | 5.0g |
$3479.0 | 2025-03-18 | |
Enamine | EN300-37343112-0.5g |
3-acetamido-4-(4-nitrophenyl)butanoic acid |
2763929-07-1 | 95.0% | 0.5g |
$1152.0 | 2025-03-18 | |
Enamine | EN300-37343112-0.05g |
3-acetamido-4-(4-nitrophenyl)butanoic acid |
2763929-07-1 | 95.0% | 0.05g |
$1008.0 | 2025-03-18 | |
Enamine | EN300-37343112-0.1g |
3-acetamido-4-(4-nitrophenyl)butanoic acid |
2763929-07-1 | 95.0% | 0.1g |
$1056.0 | 2025-03-18 | |
Enamine | EN300-37343112-0.25g |
3-acetamido-4-(4-nitrophenyl)butanoic acid |
2763929-07-1 | 95.0% | 0.25g |
$1104.0 | 2025-03-18 | |
Enamine | EN300-37343112-10.0g |
3-acetamido-4-(4-nitrophenyl)butanoic acid |
2763929-07-1 | 95.0% | 10.0g |
$5159.0 | 2025-03-18 | |
Enamine | EN300-37343112-2.5g |
3-acetamido-4-(4-nitrophenyl)butanoic acid |
2763929-07-1 | 95.0% | 2.5g |
$2351.0 | 2025-03-18 | |
Enamine | EN300-37343112-1.0g |
3-acetamido-4-(4-nitrophenyl)butanoic acid |
2763929-07-1 | 95.0% | 1.0g |
$1200.0 | 2025-03-18 |
3-Acetamido-4-(4-nitrophenyl)butanoic acid 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
3-Acetamido-4-(4-nitrophenyl)butanoic acidに関する追加情報
Research Brief on 3-Acetamido-4-(4-nitrophenyl)butanoic acid (CAS: 2763929-07-1): Recent Advances and Applications
3-Acetamido-4-(4-nitrophenyl)butanoic acid (CAS: 2763929-07-1) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of recent studies exploring its potential applications in drug discovery and development. The presence of both acetamido and nitrophenyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic benefits.
Recent research has focused on the role of 3-Acetamido-4-(4-nitrophenyl)butanoic acid as a precursor in the synthesis of novel enzyme inhibitors. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of inhibitors targeting proteases involved in inflammatory pathways. The study highlighted the compound's ability to modulate enzyme activity, suggesting its potential as a lead compound for anti-inflammatory drug development. Further investigations are underway to optimize its pharmacokinetic properties and enhance its bioavailability.
In addition to its applications in drug discovery, 3-Acetamido-4-(4-nitrophenyl)butanoic acid has also been investigated for its role in chemical biology. A recent preprint on bioRxiv (2024) described its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The nitrophenyl group in the compound undergoes specific chemical reactions in the presence of ROS, leading to measurable fluorescence changes. This property makes it a promising tool for studying oxidative stress-related diseases, such as neurodegenerative disorders and cancer.
The synthesis and scalability of 3-Acetamido-4-(4-nitrophenyl)butanoic acid have also been addressed in recent industrial research. A technical report from a leading pharmaceutical company (2024) outlined an improved synthetic route that enhances yield and reduces production costs. The report emphasized the importance of this compound as a building block for high-value pharmaceuticals and called for further collaboration between academia and industry to explore its full potential.
Looking ahead, the versatility of 3-Acetamido-4-(4-nitrophenyl)butanoic acid positions it as a key player in multiple areas of chemical biology and pharmaceutical research. Ongoing studies are expected to uncover new applications, particularly in targeted drug delivery and diagnostic imaging. Researchers are also exploring its potential in combination therapies, where its unique chemical properties could synergize with other therapeutic agents to improve treatment outcomes.
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